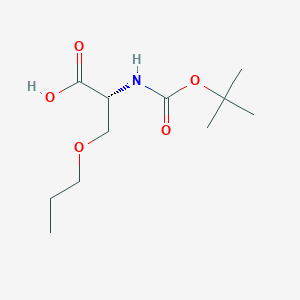

Boc-D-Ser(n-propyl)-OH

Description

Boc-D-Ser(n-propyl)-OH is a Boc (tert-butoxycarbonyl)-protected derivative of D-serine, where the hydroxyl group of serine is substituted with an n-propyl moiety. This compound is primarily utilized in peptide synthesis to introduce chiral centers and modulate steric or solubility properties. The Boc group serves as a temporary protecting agent for the amino group, enabling controlled sequential coupling during solid-phase synthesis . Its molecular formula and weight are inferred from structural analogs (e.g., Boc-D-Ser(Bzl)-OH: C₁₅H₂₁NO₅, MW 295.3; Boc-D-Ser(tBu)-OH: C₁₂H₂₃NO₅, MW 261.32) . The n-propyl substituent, a linear alkyl chain, balances hydrophobicity and flexibility, influencing peptide conformation and interaction dynamics.

Properties

Molecular Formula |

C11H21NO5 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propoxypropanoic acid |

InChI |

InChI=1S/C11H21NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |

InChI Key |

UVSLKKNTTQEAPG-MRVPVSSYSA-N |

Isomeric SMILES |

CCCOC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCOCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Ser(n-propyl)-OH typically involves the following steps:

Protection of Serine: The hydroxyl group of serine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Alkylation: The protected serine is then subjected to alkylation to introduce the propyl group. This can be done using a suitable alkylating agent like propyl bromide in the presence of a base.

Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boc-D-Ser(n-propyl)-OH can undergo oxidation reactions, typically at the hydroxyl group.

Reduction: Reduction reactions may target the Boc group or other functional groups present.

Substitution: The compound can participate in substitution reactions, especially at the Boc-protected hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the compound.

Reduction: Deprotected serine derivatives.

Substitution: Substituted serine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used in peptide synthesis as a building block.

- Acts as a precursor for more complex molecules.

Biology:

- Studied for its role in protein structure and function.

- Used in the synthesis of biologically active peptides.

Medicine:

- Potential applications in drug development.

- Studied for its effects on biological pathways.

Industry:

- Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-Ser(n-propyl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. The Boc group is typically removed under acidic conditions to reveal the free amino acid, which can then participate in further reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on structural analogs.

- Solubility : Methyl and n-propyl derivatives exhibit better aqueous solubility than benzyl or tert-butyl due to reduced hydrophobicity .

- Stability: Benzyl groups require hydrogenolysis for deprotection, while tert-butyl is removed under acidic conditions. The n-propyl group, being stable under both conditions, offers versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.